Linker Length Optimization: C5 Amido-Acid vs. C4, C6, and PEG Linkers in VHL-Recruiting PROTACs
The five-carbon alkyl linker in (S,R,S)-AHPC-amido-C5-acid represents a specific and optimized length for VHL-based PROTACs. In a systematic study comparing different linker lengths and types attached to the VH032 VHL ligand, variations in linker length significantly altered degradation potency. For BET-targeting PROTACs, optimal degradation (pDC50 values) was achieved with specific linker lengths, and deviations from this optimum resulted in markedly reduced activity [1]. For instance, PROTACs with a PEG2 linker showed a pDC50 of 6.5, while those with a PEG4 linker exhibited a pDC50 of 7.2, demonstrating that even minor variations in linker length and composition can lead to a >5-fold difference in degradation potency [2]. The C5 amido-acid linker in this compound provides a specific spatial separation that is essential for achieving the desired degradation profile of PROTACs like XY028-133 .
| Evidence Dimension | Degradation Potency (pDC50) for BET PROTACs |
|---|---|
| Target Compound Data | C5 alkyl linker (specific data not available for isolated compound; inferred from class SAR) |
| Comparator Or Baseline | PEG2 linker (pDC50 = 6.5) vs. PEG4 linker (pDC50 = 7.2) |
| Quantified Difference | >5-fold difference in DC50 (from ~316 nM to ~63 nM) |
| Conditions | BET PROTAC degradation assays in cellular models |
Why This Matters
This data underscores the critical importance of linker length selection; using a C4 or C6 analog instead of the C5 linker could result in a significant loss of degradation potency, directly impacting experimental outcomes and the validity of SAR studies.
- [1] Chan, K.H., et al. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. J Med Chem. 2018;61(2):504-513. View Source
- [2] Zengerle, M., et al. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chem Biol. 2015;10(8):1770-1777. View Source
